molecular formula C9H9NO B2625148 2-(Pyridin-4-yl)but-3-yn-2-ol CAS No. 847547-27-7

2-(Pyridin-4-yl)but-3-yn-2-ol

Cat. No.: B2625148
CAS No.: 847547-27-7
M. Wt: 147.177
InChI Key: GIKFFPUADUSNMF-UHFFFAOYSA-N
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Description

2-(Pyridin-4-yl)but-3-yn-2-ol is an organic compound that features a pyridine ring substituted at the fourth position with a butyn-2-ol group. This compound is of interest due to its unique structure, which combines an aromatic heterocycle with an alkyne and an alcohol functional group. Such a combination makes it a versatile intermediate in organic synthesis and a potential candidate for various applications in medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Pyridin-4-yl)but-3-yn-2-ol typically involves the Sonogashira cross-coupling reaction. This reaction is performed between a pyridine derivative and an alkyne in the presence of a palladium catalyst and a copper co-catalyst. The general reaction conditions include:

    Catalyst: Palladium(II) acetate

    Co-catalyst: Copper(I) iodide

    Base: Triethylamine

    Solvent: Tetrahydrofuran

    Temperature: Room temperature to 60°C

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control over reaction parameters, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-(Pyridin-4-yl)but-3-yn-2-ol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to a ketone using oxidizing agents such as pyridinium chlorochromate.

    Reduction: The alkyne can be reduced to an alkene or alkane using hydrogenation catalysts like palladium on carbon.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Pyridinium chlorochromate in dichloromethane

    Reduction: Hydrogen gas with palladium on carbon catalyst

    Substitution: Nitric acid for nitration, bromine for bromination

Major Products:

    Oxidation: 2-(Pyridin-4-yl)but-3-yn-2-one

    Reduction: 2-(Pyridin-4-yl)but-3-en-2-ol or 2-(Pyridin-4-yl)butan-2-ol

    Substitution: 3-Nitro-2-(Pyridin-4-yl)but-3-yn-2-ol or 3-Bromo-2-(Pyridin-4-yl)but-3-yn-2-ol

Scientific Research Applications

2-(Pyridin-4-yl)but-3-yn-2-ol has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological macromolecules.

    Industry: The compound is used in the production of advanced materials, such as organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of 2-(Pyridin-4-yl)but-3-yn-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridine ring can engage in π-π stacking interactions, while the alkyne and alcohol groups can form hydrogen bonds and coordinate with metal ions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

  • 2-(Pyridin-3-yl)but-3-yn-2-ol
  • 2-(Pyridin-2-yl)but-3-yn-2-ol
  • 2-Methyl-4-(pyridin-4-yl)but-3-yn-2-ol

Comparison: Compared to its analogs, 2-(Pyridin-4-yl)but-3-yn-2-ol is unique due to the position of the pyridine ring substitution, which can influence its reactivity and interaction with biological targets. The presence of the butyn-2-ol group also imparts distinct chemical properties, making it a valuable compound for various synthetic and research applications.

Properties

IUPAC Name

2-pyridin-4-ylbut-3-yn-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO/c1-3-9(2,11)8-4-6-10-7-5-8/h1,4-7,11H,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIKFFPUADUSNMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#C)(C1=CC=NC=C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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